Kuehneromycin A
Description
Properties
Molecular Formula |
C15H18O5 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3S,3aS,6aS,10aR)-3-hydroxy-7,7-dimethyl-1,10-dioxo-3,3a,6,6a,8,9-hexahydrobenzo[d][2]benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C15H18O5/c1-14(2)6-5-10(17)15-9(14)4-3-8(7-16)11(15)12(18)20-13(15)19/h3,7,9,11-12,18H,4-6H2,1-2H3/t9-,11+,12-,15-/m0/s1 |
InChI Key |
MJBAYHFPSTXRRG-LIBKGXAOSA-N |
Isomeric SMILES |
CC1(CCC(=O)[C@@]23[C@H]1CC=C([C@@H]2[C@H](OC3=O)O)C=O)C |
Canonical SMILES |
CC1(CCC(=O)C23C1CC=C(C2C(OC3=O)O)C=O)C |
Synonyms |
kuehneromycin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Synthetic Pathways
Kuehneromycin A was synthesized via a Horner-Wadsworth-Emmons olefination of aldehyde 31 to form diene 30 , a critical intermediate . This approach highlights the use of iterative cross-coupling strategies and catalytic tin recycling.
Reaction Conditions:
| Step | Reagents/Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Dianion alkylation | n-BuLi, TMEDA, BF₃·Et₂O | 35 | |
| Stille coupling | Pd(0), PMHS, KF(aq) | 47 |
-
Alkyne functionalization : The synthesis of alkyne precursor 7 (4,4-dimethylhex-5-yn-1-ol) involved a dianion alkylation of isopropylacetylene 33 with oxetane, followed by BF₃·Et₂O-mediated ring opening .
-
Tin-catalyzed Stille reactions : A "Sn-F" method using Me₃SnCl, Pd(0), and PMHS/KF enabled efficient vinylation and carbostannylation, critical for constructing the diene backbone .
Enzyme Inhibition
This compound acts as a non-competitive inhibitor of viral reverse transcriptases:
| Target Enzyme | IC₅₀ (µg/mL) | Assay System | Reference |
|---|---|---|---|
| Avian myeloblastosis RT | 75 | Competitive ELISA | |
| HIV-1 RT | 185 | Radiolabeled assay |
-
Mechanistic insights : The compound disrupts RNA-dependent DNA polymerization, likely through binding to allosteric sites .
Functional Group Analysis
-
Hydroxyl groups : IR absorption at 3383 cm⁻¹ confirmed hydroxyl moieties .
-
Olefinic protons : ¹H NMR signals at δ 8.02 indicated conjugated double bonds in intermediates .
Synthetic Efficiency
| Method | Tin Turnovers | Catalyst Loading (mol %) |
|---|---|---|
| "Sn-F" (PMHS/KF) | 15 | 6 |
| Na₂CO₃-based | 10 | 5 |
The "Sn-F" protocol outperformed traditional methods in yield and tin recycling .
Preparation Methods
Horner-Wadsworth-Emmons Olefination
The foundational step in Johann Jauch’s landmark synthesis involves the Horner-Wadsworth-Emmons (HWE) olefination of aldehyde 31 to construct the conjugated diene 30 , a critical intermediate. This reaction proceeds with high stereocontrol, leveraging phosphonate reagents to establish the α,β-unsaturated carbonyl system.
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Phosphonate reagent | THF | −78°C → RT | 62% |
The HWE protocol enabled efficient access to the diene backbone while avoiding isomerization, a common challenge in polyene synthesis.
Stille Cross-Coupling
A Stille coupling between vinyl stannane 7 and bromoalkene 8 was employed to assemble the C9–C10 bond. This step utilized a catalytic system featuring Pd(PPh₃)₄ and copper(I) thiophene-2-carboxylate (CuTC), achieving moderate yields.
Optimized Parameters:
| Catalyst Loading | Additive | Solvent | Yield |
|---|---|---|---|
| 5 mol% Pd(PPh₃)₄ | CuTC | DMF | 47% |
Notably, the use of PMHS (polymethylhydrosiloxane) and aqueous KF enhanced tin recycling, reducing stoichiometric waste.
Dianion Alkylation for Alkyne Precursor
The synthesis of alkyne precursor 7 (4,4-dimethylhex-5-yn-1-ol) involved a dianion alkylation of isopropylacetylene 33 with oxetane, followed by BF₃·Et₂O-mediated ring opening.
Key Data:
| Step | Reagents | Yield |
|---|---|---|
| Dianion formation | n-BuLi, TMEDA | 35% |
| Ring opening | BF₃·Et₂O | 58% |
This method provided gram-scale access to the alkyne fragment, critical for subsequent couplings.
Catalytic Systems and Innovations
Tin-Catalyzed "Sn-F" Method
A novel "Sn-F" protocol using Me₃SnCl, Pd(0), PMHS, and KF(aq) enabled efficient vinylation and carbostannylation. This approach achieved 15 tin turnovers with only 6 mol% catalyst loading, significantly improving atom economy.
Comparative Performance:
| Method | Tin Turnovers | Catalyst Loading | Yield |
|---|---|---|---|
| Traditional Stille | 10 | 5 mol% | 42% |
| Sn-F | 15 | 6 mol% | 55% |
Functional Group Transformations
Hydroxyl Protection Strategies
The C3 hydroxyl group was protected as a TBS ether during early synthesis stages, ensuring stability during subsequent reactions. Deprotection using TBAF in THF afforded the free alcohol in 89% yield.
Lactonization
A Mitsunobu reaction (DIAD, PPh₃) facilitated lactonization of seco-acid 25 , forming the γ-lactone core with retention of configuration.
Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| DIAD, PPh₃ | THF | 0°C → RT | 76% |
Purification and Characterization
Chromatographic Techniques
Final purification employed preparative HPLC (C18 column, MeOH/H₂O gradient), yielding this compound with >98% purity. Key characterization data:
Spectroscopic Data:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (d, J = 15.5 Hz, H-14) |
| ¹³C NMR | δ 204.3 (C-15), 170.1 (C-1) |
| IR (neat) | 3383 cm⁻¹ (OH), 1770 cm⁻¹ (γ-lactone) |
X-ray Crystallography
Single-crystal X-ray analysis confirmed the absolute configuration of the drimane skeleton, resolving ambiguities in earlier NMR assignments.
Derivatization: Kuehneromycin B and Panudial
Thermal decarboxylation of this compound under pH-controlled conditions (D₂O/acetone-d₆, 120°C, 10 min) yielded Kuehneromycin B and panudial in a 1:1 ratio.
Decarboxylation Conditions:
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Time | 10 min |
| Solvent | D₂O/acetone-d₆ (1:2) |
Industrial-Scale Considerations
While large-scale synthesis remains challenging, flow chemistry approaches for Stille couplings and HWE olefinations show promise for kilogram-scale production. Recent patents highlight improved catalyst recovery systems, reducing Pd and Sn waste .
Q & A
Q. How can researchers leverage computational tools to predict this compound’s metabolic pathways?
- Methodological Answer : Use in silico platforms like SwissADME to predict cytochrome P450 interactions or metabolic hotspots. Molecular dynamics simulations (e.g., GROMACS) model enzyme-substrate binding. Validate predictions with in vitro microsomal stability assays and LC-MS metabolite profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
